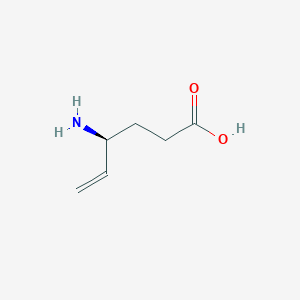

(S)-4-aminohex-5-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224944 | |

| Record name | (S)-(+)-Vigabatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74046-07-4 | |

| Record name | (S)-Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74046-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-Vigabatrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074046074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-Vigabatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S(+)-γ-Vigabatrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S931RNJ68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-4-Aminohex-5-enoic Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-aminohex-5-enoic acid, commonly known as vigabatrin, is a rationally designed anticonvulsant drug with a well-characterized mechanism of action. It is approved for the treatment of refractory complex partial seizures in adults and infantile spasms. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

The primary mechanism of action of this compound is the irreversible inhibition of the enzyme γ-aminobutyric acid transaminase (GABA-T). GABA-T is the key enzyme responsible for the catabolism of the principal inhibitory neurotransmitter in the central nervous system, GABA.

This compound acts as a "suicide" or mechanism-based inhibitor. It serves as a substrate for GABA-T, and during the catalytic process, it is converted into a reactive intermediate that covalently binds to the pyridoxal phosphate cofactor of the enzyme, leading to its irreversible inactivation. This inactivation of GABA-T prevents the breakdown of GABA, resulting in a significant and sustained increase in GABA concentrations in the brain. The elevated GABA levels enhance GABAergic neurotransmission, which in turn potentiates inhibitory signals and reduces neuronal hyperexcitability, the hallmark of seizures.

The pharmacological activity of vigabatrin is attributed solely to the (S)-enantiomer. The (R)-enantiomer is pharmacologically inactive.

Signaling Pathway

The signaling pathway for the primary mechanism of action of this compound is direct and focused on the modulation of GABA metabolism.

Quantitative Data

The administration of this compound leads to a dose-dependent increase in brain GABA concentrations. This effect has been quantified in several clinical studies.

| Parameter | Value | Species | Method | Reference |

| Effect on Brain GABA Levels | ||||

| Baseline Occipital Lobe GABA | 1.04 mmol/kg | Human | 1H MRS | |

| Low-Dose Vigabatrin (1-2 g/day ) | 1.88 mmol/kg (180% increase) | Human | 1H MRS | |

| Standard-Dose Vigabatrin (3-4 g/day ) | 2.37 mmol/kg (227% increase) | Human | 1H MRS | |

| High-Dose Vigabatrin (up to 6 g/day ) | No further increase above standard dose | Human | 1H MRS | |

| Single Dose (50 mg/kg) - 2 hours post | 1.34 mmol/kg (>40% increase) | Human | 1H MRS | |

| Single Dose (50 mg/kg) - 24 hours post | 1.44 mmol/kg | Human | 1H MRS | |

| Pharmacokinetic Parameters | ||||

| Bioavailability | 80-90% | Human | - | |

| Plasma Half-life (young adults) | 5-8 hours | Human | - | |

| Plasma Half-life (elderly) | 12-13 hours | Human | - | |

| Protein Binding | 0% | Human | - | |

| Excretion | Primarily renal (unchanged) | Human | - | |

| Enzyme Inhibition | ||||

| Platelet GABA-T Inhibition (2 g/day ) | ~70% | Human | - |

Experimental Protocols

In Vitro GABA-Transaminase (GABA-T) Activity Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound on GABA-T.

Principle: The activity of GABA-T is measured by a coupled enzyme reaction. GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a second reaction catalyzed by glutamate dehydrogenase, which involves the reduction of a tetrazolium salt (INT) to a colored formazan product. The rate of formazan formation is proportional to the GABA-T activity and can be measured spectrophotometrically.

Materials:

-

Purified GABA-T enzyme (human recombinant or from tissue homogenate)

-

GABA solution

-

α-ketoglutarate solution

-

Glutamate dehydrogenase

-

Iodonitrotetrazolium (INT)

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of GABA-T, GABA, α-ketoglutarate, glutamate dehydrogenase, and INT in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the GABA-T enzyme solution to wells containing various concentrations of this compound or a vehicle control. Incubate for a predetermined time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing GABA and α-ketoglutarate to each well.

-

Coupled Reaction: Immediately add the glutamate dehydrogenase and INT solution.

-

Measurement: Measure the absorbance at 492 nm at regular intervals using a microplate reader to determine the rate of formazan production.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis for Brain GABA Measurement

This protocol outlines the key steps for measuring extracellular GABA levels in the brain of a freely moving animal, such as a rat, following the administration of this compound.

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular fluid, including GABA, diffuse across the membrane into the perfusate, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Surgical instruments

-

HPLC system with fluorescence or mass spectrometry detection for GABA analysis

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

-

Perfusion and Equilibration: Connect the probe to a syringe pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least one hour.

-

Baseline Collection: Collect several baseline dialysate samples into a fraction collector before administering the drug.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection (after derivatization with o-phthaldialdehyde) or LC-MS/MS.

-

Data Analysis: Express the post-dose GABA concentrations as a percentage of the baseline levels to determine the effect of this compound on extracellular GABA.

Adverse Effect Profile: Retinal Toxicity

A significant adverse effect associated with long-term use of this compound is the development of peripheral visual field defects. The exact mechanism of this retinal toxicity is not fully elucidated, but several hypotheses have been proposed. One leading theory suggests that the accumulation of GABA in retinal cells, particularly Müller cells and photoreceptors, leads to cellular stress and dysfunction.

Recent studies suggest that this toxicity may be mediated by aberrant mTOR signaling and disrupted autophagy. Furthermore, light exposure appears to exacerbate the retinal damage, indicating an involvement of the phototransduction signaling pathway in rod and cone photoreceptors.

Proposed Signaling Pathway for Retinal Toxicity

The following diagram illustrates a conceptual model of the proposed signaling pathways involved in vigabatrin-induced retinal toxicity.

Conclusion

This compound is a potent and specific inhibitor of GABA-transaminase, leading to a well-defined and predictable increase in brain GABA levels. This mechanism underpins its efficacy as an anticonvulsant. The quantitative relationship between dose, brain GABA concentration, and clinical effect has been established through various studies. While its clinical utility is significant, the risk of retinal toxicity necessitates careful monitoring and further research into the underlying mechanisms to potentially mitigate this adverse effect. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the GABAergic system.

(S)-4-aminohex-5-enoic Acid (Vigabatrin): A Comprehensive Technical Guide

Abstract

(S)-4-aminohex-5-enoic acid, known pharmaceutically as Vigabatrin, is a rationally designed anticonvulsant medication that acts as a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[1][2][3][4] This mechanism-based inhibition leads to a significant increase in the concentration of the inhibitory neurotransmitter GABA in the central nervous system, thereby reducing neuronal hyperexcitability and suppressing seizures.[1][5] This guide provides an in-depth overview of the discovery, history, mechanism of action, synthesis, and clinical pharmacology of Vigabatrin, with a focus on the technical details relevant to researchers and drug development professionals.

Discovery and History

The development of Vigabatrin emerged from a strategic research program aimed at leveraging enzyme inhibition as a therapeutic tool to modulate neurotransmitter levels for the treatment of neurological disorders.[6] Recognizing the role of GABA as the primary inhibitory neurotransmitter in the mammalian brain, scientists at the Marion Merrell Dow Research Centre in the 1980s sought to design a molecule that could increase GABAergic tone.[6][7][8]

The core concept was to inhibit the enzyme responsible for GABA degradation, GABA transaminase (GABA-T).[1][9][10] This led to the rational design of γ-vinyl-GABA, or Vigabatrin, a structural analogue of GABA that could act as a "suicide" inhibitor of GABA-T.[3] The (S)-enantiomer was identified as the pharmacologically active form.[11]

Vigabatrin was first approved for clinical use in the United Kingdom in 1989.[3][12] Its journey to approval in the United States was more protracted. Initial preclinical studies in rodents and dogs revealed intramyelinic edema, raising safety concerns that delayed its development in the US in 1983.[3][6] However, extensive human safety studies demonstrated that this finding was species-specific and not observed in humans.[6] Ultimately, the U.S. Food and Drug Administration (FDA) approved Vigabatrin in 2009 for the treatment of refractory complex partial seizures in adults and for infantile spasms in pediatric patients.[3][12][13]

Mechanism of Action

Vigabatrin exerts its anticonvulsant effect by irreversibly inhibiting GABA-T.[2][3][4] GABA-T is a pyridoxal-5'-phosphate-dependent enzyme that catabolizes GABA into succinic semialdehyde.[5][9] As a mechanism-based inhibitor, Vigabatrin acts as a substrate for GABA-T. During the catalytic process, an intermediate is formed that covalently binds to the active site of the enzyme, leading to its irreversible inactivation.

This inactivation of GABA-T results in a sustained increase in GABA concentrations at synaptic terminals and in the cerebrospinal fluid (CSF).[1][14] The elevated GABA levels enhance inhibitory neurotransmission by acting on postsynaptic GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[5] This makes the neuron less likely to fire, thus reducing the hyperexcitability that underlies seizure activity. Despite a relatively short plasma half-life of 5-7 hours, a single dose of Vigabatrin can lead to elevated brain GABA concentrations for over a week due to the irreversible nature of the enzyme inhibition.[1]

Signaling Pathway Diagram

Caption: Mechanism of Vigabatrin action on GABA metabolism.

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed. The pharmacologically active (S)-enantiomer can be synthesized from various chiral starting materials.[11]

Key Synthetic Approaches:

-

From L-Glutamic Acid: This is a common approach that utilizes the inherent chirality of the starting material.

-

From D-Glucose or D-Galactose: Carbohydrate-based syntheses have been explored, involving reactions like the Ferrier rearrangement.[11]

-

From (R)-Methionine: An improved synthesis using this commercially available amino acid has been reported.[12]

-

Via Cyclopropane Intermediate: An early patented process involved the condensation of 1,4-dichloro-2-butene with diethylmalonate to form a vinylcyclopropane intermediate, which is then converted to Vigabatrin through several steps.[15][16][17]

Representative Synthetic Protocol (Conceptual)

A generalized synthetic protocol starting from a protected glutamic acid derivative might involve the following key transformations:

-

Reduction of the side-chain carboxylic acid: Selective reduction of the γ-carboxylic acid to an alcohol.

-

Conversion to a leaving group: Transformation of the alcohol into a good leaving group (e.g., a tosylate or mesylate).

-

Introduction of the vinyl group: Nucleophilic substitution with a vinyl organometallic reagent (e.g., vinylmagnesium bromide).

-

Deprotection: Removal of the protecting groups on the amino and carboxylic acid functionalities to yield the final product.

Quantitative Data

Vigabatrin's clinical efficacy and pharmacokinetic properties have been quantified in numerous studies.

Table 1: Pharmacokinetic Properties of Vigabatrin

| Parameter | Value | Reference |

| Bioavailability | 80-90% | [2] |

| Protein Binding | 0% | [2] |

| Metabolism | Not metabolized | [2] |

| Elimination Half-Life (Young Adults) | 5-8 hours | [2][3] |

| Elimination Half-Life (Elderly) | 12-13 hours | [2][3] |

| Excretion | Primarily renal (unchanged) | [2][14] |

Table 2: Clinical Efficacy Data from Select Studies

| Indication | Study Population | Key Efficacy Endpoint | Result | Reference |

| Refractory Epilepsy | 337 patients (meta-analysis) | >25% reduction in seizure frequency | 72% of patients with complex partial seizures | [18] |

| Refractory Epilepsy | Children | Reduction in daily seizure frequency | 56% decrease after 3 months | [19] |

| Infantile Spasms | 40 infants | Overall reduction in spasms | 68.9% reduction vs. 17% for placebo | [13] |

| Infantile Spasms (High vs. Low Dose) | 142 patients | Spasm-free for 7 consecutive days | 36% in high-dose group vs. 11% in low-dose group | [20] |

| Infantile Spasms with Tuberous Sclerosis | - | Responder rate | 95-100% | [19][20] |

Experimental Protocols

Enzyme Inhibition Assay for GABA-T Activity

This protocol outlines a general method to determine the inhibitory potential of compounds like Vigabatrin on GABA-T activity.

-

Enzyme Preparation: A partially purified GABA-T enzyme solution is prepared from homogenized brain tissue (e.g., from rodents) through centrifugation and ammonium sulfate precipitation.

-

Reaction Mixture: The assay is typically conducted in a phosphate buffer (pH ~8.0) containing:

-

GABA-T enzyme preparation

-

α-ketoglutarate (co-substrate)

-

Pyridoxal-5'-phosphate (co-factor)

-

GABA (substrate)

-

The test inhibitor (Vigabatrin) at various concentrations.

-

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Quantification: The reaction can be stopped by adding an acid. The product, succinic semialdehyde, is often measured indirectly by coupling its reduction by NADH to a dehydrogenase, and monitoring the change in absorbance of NADH at 340 nm.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.

Clinical Trial Workflow for Refractory Epilepsy

This diagram illustrates a typical workflow for a clinical trial evaluating Vigabatrin as an add-on therapy.

Caption: A typical clinical trial workflow for Vigabatrin.

Conclusion

This compound (Vigabatrin) represents a landmark in the rational design of enzyme inhibitors for neurological diseases. Its highly specific and irreversible inhibition of GABA-T provides a powerful mechanism for increasing GABAergic neurotransmission, offering an effective therapeutic option for patients with refractory epilepsy and infantile spasms.[1][6] While its use is tempered by the need for careful monitoring due to the risk of visual field defects, Vigabatrin's well-characterized mechanism of action and demonstrated efficacy underscore its importance in the field of antiepileptic drug development.[2][21] Ongoing research continues to explore its potential in other neurological and psychiatric disorders.[9][22]

References

- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Vigabatrin - Wikipedia [en.wikipedia.org]

- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 6. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 10. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Sabril (Vigabatrin) - Treatment for Refractory Complex Partial Seizures and IS - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. Clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]

- 17. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]

- 18. Meta-analysis of European placebo controlled studies of vigabatrin in drug resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical Trial of Vigabatrin as Adjunctive Therapy in Children with Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neurology.org [neurology.org]

- 21. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. clinicaltrials.eu [clinicaltrials.eu]

Vigabatrin's Role in GABA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication renowned for its targeted mechanism of action within the central nervous system. This technical guide provides an in-depth exploration of Vigabatrin's core function: the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, GABA. By effectively blocking this enzyme, Vigabatrin leads to a significant and sustained elevation of GABA levels in the brain, thereby enhancing inhibitory neurotransmission and reducing neuronal hyperexcitability. This document details the biochemical pathways of GABA metabolism, quantifies the dose-dependent effects of Vigabatrin on GABA concentrations in both brain tissue and cerebrospinal fluid (CSF), and provides comprehensive experimental protocols for the measurement of these changes.

Introduction to GABA and its Metabolism

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The synthesis and degradation of GABA are tightly controlled through a metabolic pathway known as the GABA shunt.[3][4]

GABA Synthesis: GABA is synthesized from glutamate, the brain's primary excitatory neurotransmitter, through the action of the enzyme glutamate decarboxylase (GAD).[3][5] This conversion is a critical step in maintaining the balance between neuronal excitation and inhibition.

GABA Degradation: The catabolism of GABA is primarily mediated by the mitochondrial enzyme GABA transaminase (GABA-T).[3][6] GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[6] Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinic acid, which enters the Krebs cycle.[3] This enzymatic degradation ensures that GABA signaling is terminated in a controlled manner.

Mechanism of Action of Vigabatrin

Vigabatrin is a structural analog of GABA that acts as a selective and irreversible inhibitor of GABA-T.[7][8][9] It is considered an enzyme-activated inhibitor, or a "suicide inhibitor."[7] The S-(+) enantiomer of Vigabatrin is the pharmacologically active form.[10][11]

The inhibitory action of Vigabatrin involves its metabolism by GABA-T. This process leads to the formation of a reactive intermediate that covalently binds to the active site of the enzyme, rendering it permanently inactive.[7] The restoration of GABA-T activity is dependent on the synthesis of new enzyme, a process that can take several days.[7][11] This irreversible inhibition results in a sustained increase in GABA concentrations in the brain, long after the drug has been cleared from the plasma.[7][12]

Quantitative Effects of Vigabatrin on GABA Levels

The administration of Vigabatrin leads to a dose-dependent increase in GABA concentrations in both the brain and cerebrospinal fluid (CSF). Numerous studies have quantified these effects using various analytical techniques.

Brain GABA Levels

In vivo magnetic resonance spectroscopy (MRS) has been instrumental in non-invasively measuring the increase in brain GABA levels following Vigabatrin administration.

| Dosage | Fold Increase in Brain GABA | Study Population | Reference |

| 3 g/day | 2-3 times control values | Patients with epilepsy | [13] |

| 3-4 g/day | Twofold compared to non-epileptic subjects | Patients in an open-label trial | [14] |

| Up to 3 g/day | Proportional increase with dose | Patients in an open-label trial | [14] |

| 3 g/day | Threefold increase | Patients with partial seizures | [15] |

| 60 mg/kg/day | Increased from baseline | Patients with complex partial seizures | [16] |

It is noteworthy that doubling the daily dose of Vigabatrin from 3 to 6 grams does not appear to further increase brain GABA levels, suggesting a saturation effect or a potential decrease in GABA synthesis at very high concentrations.[14][17]

Cerebrospinal Fluid (CSF) GABA Levels

Analysis of CSF provides another window into the neurochemical changes induced by Vigabatrin.

| Dosage | Fold Increase in CSF GABA | Study Population | Reference |

| Not specified | 283% (total GABA), 197% (free GABA) | Epileptic patients | [18][19] |

| 50 mg/kg | Total GABA increased from 1.48 to 4.03 nm/mL | Patients with refractory complex partial seizures | [20] |

| 3.5 years of treatment | Threefold increase (total and free GABA) | Patient with refractory complex partial seizures | [15] |

The increase in CSF GABA levels generally mirrors the elevation observed in the brain.[17]

Experimental Protocols

In Vivo Measurement of Brain GABA by Magnetic Resonance Spectroscopy (MRS)

Principle: 1H-MRS is a non-invasive technique that allows for the quantification of metabolites in the brain, including GABA. Edited MRS sequences, such as MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy), are commonly used to resolve the GABA signal from overlapping resonances of more abundant metabolites.

Protocol Outline:

-

Subject Preparation: The subject is positioned comfortably in the MRI scanner. Head motion should be minimized using foam padding.

-

Localization: A volume of interest (VOI) is selected in the brain region of interest (e.g., occipital cortex, sensorimotor cortex).

-

Shimming: The magnetic field homogeneity over the VOI is optimized to ensure narrow spectral linewidths.

-

MEGA-PRESS Sequence:

-

The MEGA-PRESS sequence consists of two interleaved acquisitions: an "edit-on" and an "edit-off" scan.

-

In the "edit-on" scan, a frequency-selective editing pulse is applied at 1.9 ppm to invert the coupling partners of the GABA resonance at 3 ppm.

-

In the "edit-off" scan, the editing pulse is applied at a symmetrical frequency (e.g., 7.5 ppm) where it has no effect on the GABA signal.

-

Subtraction of the "edit-off" from the "edit-on" spectrum reveals the edited GABA signal at 3 ppm.

-

-

Data Acquisition: A sufficient number of acquisitions are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing and Quantification:

-

The acquired data are processed, including frequency and phase correction.

-

The GABA peak area is quantified using software such as LCModel or Gannet.

-

GABA concentration is typically expressed relative to an internal reference compound like creatine or water.

-

Measurement of GABA in Cerebrospinal Fluid (CSF) by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique for separating and quantifying amino acids, including GABA, in biological fluids. Pre-column derivatization of GABA with a fluorescent tag, such as o-phthaldialdehyde (OPA), is often employed to enhance detection sensitivity.

Protocol Outline:

-

CSF Collection: CSF is obtained via lumbar puncture. Samples should be immediately placed on ice and then stored at -80°C until analysis.

-

Sample Preparation:

-

Thaw CSF samples on ice.

-

Deproteinate the sample by adding a precipitating agent (e.g., methanol or perchloric acid) followed by centrifugation.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

Mix a known volume of the deproteinized CSF supernatant with an OPA/thiol reagent in a borate buffer.

-

Allow the reaction to proceed for a specific time at a controlled temperature to form a stable fluorescent GABA derivative.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed using two mobile phases, for example:

-

Mobile Phase A: A buffer such as sodium acetate or phosphate in water.

-

Mobile Phase B: An organic solvent like methanol or acetonitrile.

-

-

Injection: Inject the derivatized sample onto the HPLC column.

-

Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA-GABA derivative.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of GABA.

-

Calculate the GABA concentration in the CSF sample by comparing its peak area to the standard curve.

-

Signaling Pathways and Experimental Workflows

GABA Metabolism and Vigabatrin's Mechanism of Action

Caption: The GABA shunt pathway and the inhibitory action of Vigabatrin on GABA-T.

Experimental Workflow for Brain GABA Measurement using MRS

Caption: Workflow for the in vivo measurement of brain GABA levels using MRS.

Conclusion

Vigabatrin's well-characterized mechanism of action as an irreversible inhibitor of GABA-T provides a clear rationale for its efficacy as an anticonvulsant. By elevating brain and CSF GABA levels, Vigabatrin enhances inhibitory neurotransmission, a key factor in controlling seizures. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of modulating GABA metabolism.

References

- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 2. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. Pharmacology and clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of long-term vigabatrin therapy on GABA and other amino acid concentrations in the central nervous system--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human brain gamma-aminobutyric acid levels and seizure control following initiation of vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of vigabatrin (gamma-vinyl GABA) on cerebral blood flow and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-4-aminohex-5-enoic Acid Structural Analogs as Modulators of GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-aminohex-5-enoic acid, the pharmacologically active enantiomer of vigabatrin, is a pivotal molecule in the study of GABAergic neurotransmission and the treatment of neurological disorders such as epilepsy.[1][2] As an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), it effectively increases brain concentrations of the inhibitory neurotransmitter GABA.[1][3][4] This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activity, and structure-activity relationships. Detailed experimental protocols for the synthesis of key analogs and the enzymatic assays used for their evaluation are presented. Furthermore, this guide includes visualizations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Introduction: The Role of this compound in GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for maintaining neuronal excitability.[5] A key enzyme in the metabolism of GABA is GABA-transaminase (GABA-T), which degrades GABA into succinic semialdehyde.[2][3] this compound, also known as (S)-(+)-vigabatrin, is a structural analog of GABA that acts as a mechanism-based, irreversible inhibitor of GABA-T.[1][2][6] By inactivating GABA-T, this compound leads to a sustained increase in GABA levels in the brain, thereby enhancing inhibitory neurotransmission and providing an anticonvulsant effect.[1][3][4] The racemic mixture, vigabatrin, is used clinically, but only the (S)-enantiomer is pharmacologically active.[2][6][7]

The clinical success of vigabatrin has spurred significant interest in the development of structural analogs with improved potency, selectivity, and pharmacokinetic profiles. Research has largely focused on the design of conformationally restricted analogs to probe the bioactive conformation of the molecule and to enhance its interaction with the GABA-T active site.[8][9][10][11]

Structural Analogs of this compound

The structural analogs of this compound can be broadly categorized based on the modifications to the hexenoic acid backbone. A primary strategy in the design of these analogs has been the introduction of conformational constraints to reduce the flexibility of the molecule.

Conformationally Restricted Cyclic Analogs

To better understand the binding requirements of GABA-T and to improve inhibitory activity, researchers have synthesized a variety of cyclic analogs. These analogs restrict the rotation around the single bonds of the carbon chain, locking the molecule into a more defined three-dimensional shape.

-

Cyclopentene Analogs: Several cyclopentene-based GABA analogs have been synthesized as conformationally rigid counterparts to vigabatrin.[9] These compounds have been evaluated as both inhibitors and substrates of GABA-AT.[9]

-

Bicyclic Analogs: Further restriction of conformational freedom has been achieved through the synthesis of bicyclic structures. Novel GABA analogs incorporating bicyclo[3.1.0]hexane, bicyclo[3.1.0]hexene, bicyclo[4.1.0]heptane, and bicyclo[4.1.0]heptene backbones have been designed and synthesized.[12][13]

Other Modified Analogs

-

Fluorinated Analogs: The introduction of fluorine atoms can alter the electronic properties and metabolic stability of the molecule. Monofluorinated conformationally-restricted analogs of vigabatrin have been shown to be time-dependent inhibitors of GABA-T.[8]

-

Acetylenic Analogs: Analogs containing an acetylene group, such as 4-aminohex-5-ynoic acid (γ-acetylenic GABA), have also been investigated as potent inhibitors of GABA-T.[14]

Quantitative Analysis of Biological Activity

The biological activity of this compound and its analogs is primarily assessed by their ability to inhibit GABA-T. However, some analogs have also been evaluated for their effects on other components of the GABAergic system, such as GABA transporters (GATs) and betaine/GABA transporter 1 (BGT1). The following tables summarize the available quantitative data for various analogs.

| Table 1: Inhibitory Activity of Conformationally Restricted Analogs against GABA-T | |||

| Compound | Structure | Inhibition Type | Potency |

| This compound (Vigabatrin) | γ-vinyl GABA | Irreversible | - |

| Monofluorinated cyclopentene analog 4 | - | Time-dependent | Comparable to Vigabatrin[8] |

| Monofluorinated cyclopentene analog 5 | - | Time-dependent | Comparable to Vigabatrin[8] |

| Cyclopentene analog 6 | - | Reversible | Weak inhibitor[8] |

| Cyclopentene analog 7 | - | Reversible | Weak inhibitor[8] |

| Table 2: Substrate and Inhibitory Activity of Cyclopentene Analogs with GABA-AT | ||||

| Compound | Activity | Km (mM) | kcat (s⁻¹) | Inhibition Type |

| (1R, 4S)-(+)-4-Amino-2-cyclopentene-1-carboxylic acid ((+)-3) | Good Substrate | 24 times lower than GABA | one-fourth that of GABA | Competitive Inhibitor[9] |

| (4R)-(-)-4-amino-1-cyclopentene-1-carboxylic acid ((-)-4) | Good Substrate | Similar to GABA | Similar to GABA | Competitive Inhibitor[9] |

| d,l-3-amino-1-cyclopentene-1-carboxylic acid (6) | Good Substrate | Similar to GABA | Similar to GABA | Competitive Inhibitor[9] |

| d,l-trans-4-amino-2-cyclopentene-1-carboxylic acid (5) | - | - | - | Competitive Inhibitor[9] |

| Table 3: Inhibitory Activity of Bicyclic Analogs against Betaine/GABA Transporter 1 (BGT1) | ||

| Compound | Structure | IC50 |

| Bicyclo-GABA (2) | bicyclo[3.1.0]hexane backbone | 590 nM[12][13] |

| Bicyclic analog 4 | bicyclo[4.1.0]heptane backbone | Low micromolar potency[12] |

Mechanism of Action of this compound and its Analogs

This compound is a mechanism-based inactivator of GABA-T. The inactivation process involves the formation of a covalent bond between the inhibitor and the enzyme's active site, leading to irreversible inhibition. The vinyl group of the molecule is key to this mechanism.

Experimental Protocols

General Synthesis of Conformationally Restricted Bicyclic GABA Analogs

A common strategy for the synthesis of bicyclic GABA analogs involves ring-closing metathesis (RCM) as a key step to construct the cyclic backbone. The following is a generalized workflow.

Detailed Protocol for the Synthesis of Bicyclo[4.1.0]heptene GABA Analog (adapted from[12][13])

-

Ring-Closing Metathesis: A solution of the 1,7-diene intermediate in a suitable solvent (e.g., dichloromethane) is treated with a Grubbs catalyst (e.g., Grubbs second generation catalyst). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bicyclo[4.1.0]heptene product.

-

Deprotection of Carboxylic Acid: If the carboxylic acid is protected (e.g., as a benzyl ester), the protecting group is removed. For a benzyl ester, this can be achieved by catalytic hydrogenation (e.g., using H₂ gas and Pd/C catalyst) in a solvent like ethanol or ethyl acetate.

-

Protection of the Carboxylic Acid: The free carboxylic acid is then protected, for example, as a benzyl ester by reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.

-

Hydroxymethyl Group Deprotection and Oxidation: If a protected hydroxymethyl group is present (e.g., as a MOM ether), it is deprotected using acidic conditions (e.g., HCl in methanol). The resulting primary alcohol is then oxidized to a carboxylic acid using an oxidizing agent such as Jones reagent or TEMPO/bleach.

-

Curtius Rearrangement: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement. This is typically achieved by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in a suitable solvent (e.g., toluene) at elevated temperature, followed by the addition of an alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate (e.g., Boc-protected amine).

-

Final Deprotection: The protecting groups on the amine (e.g., Boc) and the carboxylic acid (e.g., benzyl ester) are removed to yield the final bicyclic GABA analog. The Boc group is typically removed with a strong acid (e.g., trifluoroacetic acid), and the benzyl ester is removed by catalytic hydrogenation.

GABA-Transaminase Activity Assay

The activity of GABA-T and the inhibitory potential of the analogs can be determined using a spectrophotometric assay that couples the transamination reaction to the reduction of NADP⁺.

Principle: GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The increase in NADPH concentration can be monitored by measuring the absorbance at 340 nm.

Materials:

-

Purified GABA-T (recombinant human or porcine)

-

GABA

-

α-ketoglutarate (α-KG)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

β-NADP⁺

-

Potassium pyrophosphate buffer (pH 8.6)

-

Test compounds (analogs of this compound)

Procedure for IC50 Determination:

-

Prepare a reaction mixture containing potassium pyrophosphate buffer, α-KG, SSADH, and NADP⁺.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Pre-incubate the enzyme (GABA-T) with the test compound for a specific period to allow for time-dependent inhibition if applicable.

-

Initiate the reaction by adding GABA.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The development of structural analogs of this compound has provided valuable insights into the structure-activity relationships of GABA-T inhibitors and has led to the discovery of compounds with novel pharmacological profiles, including activity at GABA transporters. The use of conformational restriction as a design strategy has been particularly fruitful in generating potent and selective modulators of the GABAergic system.

Future research in this area will likely focus on:

-

The design and synthesis of analogs with improved blood-brain barrier permeability.

-

The development of inhibitors with greater selectivity for different isoforms of GABA-T or for other targets within the GABAergic system.

-

A more detailed investigation of the in vivo efficacy and safety profiles of the most promising analogs.

The continued exploration of the chemical space around this compound holds significant promise for the development of new and improved therapeutics for a range of neurological disorders.

References

- 1. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vigabatrin | Neupsy Key [neupsykey.com]

- 3. γ‐VINYL GABA (4‐amino‐hex‐5‐enoic acid), A NEW SELECTIVE IRREVERSIBLE INHIBITOR OF GABA‐T: EFFECTS ON BRAIN GABA METABOLISM IN MICE 1 | Semantic Scholar [semanticscholar.org]

- 4. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformationally-restricted vigabatrin analogs as irreversible and reversible inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The effect of 4-amino hex-5-ynoic acid (gamma-acetylenic GABA, gammma-ethynyl GABA) a catalytic inhibitor of GABA transaminase, on brain GABA metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Vistas: A Technical Guide to the Inhibition of GABA-Transaminase by Vigabatrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in-vitro evaluation of vigabatrin, a pivotal mechanism-based inactivator of GABA-transaminase (GABA-T). Vigabatrin's action as an irreversible inhibitor of this key enzyme in the GABA shunt leads to a significant increase in the concentration of the inhibitory neurotransmitter GABA, a cornerstone of its antiepileptic effect. This document collates key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.

Core Mechanism of Action: Irreversible Inhibition of GABA-T

Vigabatrin, chemically (±)-4-amino-5-hexenoic acid, is administered as a racemic mixture, but its pharmacological activity is almost exclusively attributed to the (S)-enantiomer.[1][2] The (S)-form of vigabatrin acts as a selective, enzyme-activated, irreversible inhibitor of GABA-T.[1][2] This targeted action on the primary enzyme responsible for GABA catabolism results in a sustained elevation of GABA levels within the brain.[3] In-vitro studies have demonstrated a preferential inhibition of neuronal GABA-T by vigabatrin over the astrocytic enzyme.[1][2] Furthermore, at clinically relevant concentrations (e.g., 25 µM), vigabatrin has been shown to significantly increase the release of endogenous GABA from cultured GABAergic neurons.[1][2] The inhibitory effect of vigabatrin on GABA-T is long-lasting, with the enzyme activity recovering only as new enzyme is synthesized, a process that can take several days in vitro.[1][2]

Quantitative Analysis of Vigabatrin's Inhibitory Activity

Precise quantitative data on the inhibition of human GABA-T by vigabatrin in vitro is not extensively available in the public domain. However, dose-response relationships have been established, and kinetic studies on non-human GABA-T provide valuable insights.

| Enzyme Source | Inhibitor | Parameter | Value | Reference |

| Pseudomonas fluorescens | Vigabatrin | K_i | 26 ± 3 mM | [4] |

| Human (recombinant) | Vigabatrin | - | 70-fold higher sensitivity than bacterial GABA-T | [5] |

Note: While a specific IC50 or K_i value for human GABA-T is not explicitly stated in the reviewed literature, the dose-response curves from Park et al. (2021) indicate a significantly higher potency of vigabatrin on the human enzyme compared to the bacterial enzyme.

Experimental Protocols for In-Vitro GABA-T Inhibition Studies

The following protocols are derived from established methodologies for the expression, purification, and activity measurement of GABA-T, as well as the assessment of its inhibition by vigabatrin.

Expression and Purification of Recombinant Human GABA-T

This protocol is based on the work of Park et al. (2021) for obtaining purified human GABA-T for in-vitro assays.[5]

Objective: To produce and purify active recombinant human GABA-T.

Materials:

-

Expi293F™ cells

-

Plasmid vector containing C-terminal 6xHis-tagged human GABA-T

-

Nickel-Nitrilotriacetic acid (Ni-NTA) chromatography resin

-

Size-exclusion chromatography column

-

Lysis buffer (e.g., 100 mM sodium phosphate, pH 7.0, 20 mM pyridoxal phosphate, 0.1% Triton X-100)[6]

-

Wash and elution buffers for chromatography

Procedure:

-

Transfect Expi293F™ cells with the human GABA-T expression vector.

-

Culture the cells for an appropriate duration to allow for protein expression.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA chromatography column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the 6xHis-tagged human GABA-T using an appropriate elution buffer (e.g., containing imidazole).

-

Further purify the eluted protein using size-exclusion chromatography to isolate the active dimeric form of the enzyme.

-

Assess the purity and concentration of the final protein preparation.

Spectrophotometric Assay of GABA-T Activity and Inhibition

This coupled-enzyme assay is a common method for determining GABA-T activity by monitoring the production of NADH or NADPH.[5]

Objective: To measure the enzymatic activity of GABA-T and its inhibition by vigabatrin.

Materials:

-

Purified human GABA-T

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

β-NADP+

-

Vigabatrin

-

Potassium pyrophosphate buffer (50 mM, pH 8.6)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure for GABA-T Activity Assay:

-

Prepare a reaction mixture in a cuvette containing:

-

50 mM Potassium pyrophosphate buffer (pH 8.6)

-

200 µM GABA

-

5 mM α-ketoglutarate

-

2.5 mM β-NADP+

-

A suitable amount of SSADH

-

-

Initiate the reaction by adding a known concentration of purified human GABA-T (e.g., 0.156 to 10 µg/mL).[5]

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Procedure for GABA-T Inhibition Assay:

-

Pre-incubate the purified human GABA-T with various concentrations of vigabatrin in the 50 mM potassium pyrophosphate buffer (pH 8.6) for a defined period (e.g., 10 minutes at 25°C).[5]

-

Initiate the enzymatic reaction by adding the substrates (GABA, α-ketoglutarate) and cofactors (β-NADP+, SSADH) as described above.

-

Measure the initial reaction velocity for each concentration of vigabatrin.

-

Plot the percentage of enzyme inhibition against the logarithm of the vigabatrin concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Vigabatrin's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication utilized in the management of epilepsy, particularly for refractory complex partial seizures and infantile spasms.[1][2] Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the key enzyme responsible for the degradation of the principal inhibitory neurotransmitter, GABA.[2][3] This inhibition leads to a significant elevation of GABA levels in the brain, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability that underlies seizure activity.[3] This technical guide provides an in-depth overview of Vigabatrin's core effects on neuronal excitability, presenting quantitative data on its impact on GABA levels, detailed experimental protocols for its study, and visualizations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

Vigabatrin exerts its therapeutic effect by fundamentally altering the balance of neurotransmission in the central nervous system (CNS) in favor of inhibition. As a structural analogue of GABA, Vigabatrin acts as a "suicide" inhibitor of GABA-T.[4] The (S)-enantiomer of Vigabatrin is the pharmacologically active form that irreversibly binds to the active site of GABA-T, leading to its inactivation.[5] Consequently, the catabolism of GABA is significantly reduced, resulting in a widespread and sustained increase in GABA concentrations within the brain.[6]

This elevation of GABA enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons.[7][8] Activation of GABA-A receptors leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3] The overall effect is a dampening of excessive neuronal firing, which is a hallmark of epileptic seizures.[3]

Quantitative Effects on GABA Levels

The administration of Vigabatrin leads to a dose-dependent increase in GABA concentrations in various biological compartments, including the brain, cerebrospinal fluid (CSF), and plasma.

| Biological Compartment | Organism | Vigabatrin Dosage | Observed Change in GABA Levels | Measurement Technique | Reference |

| Brain (Occipital Lobe) | Human | 3-4 g/day | Two-fold increase compared to non-epileptic subjects. | 1H Magnetic Resonance Spectroscopy (MRS) | [9] |

| Brain (Occipital Lobe) | Human | Up to 3 g/day | Proportional increase with dose. | 1H Magnetic Resonance Spectroscopy (MRS) | [9] |

| Brain (Occipital Lobe) | Human | 3 g/day vs. 6 g/day | No further increase in GABA levels when doubling the dose from 3 to 6 g/day . | 1H Magnetic Resonance Spectroscopy (MRS) | [9][10] |

| Brain Extracellular Fluid | Human (TBI patients) | 0.5 g every 12h (after 3 doses) | Median Cmax of Vigabatrin reached 5.22 µmol/L. Modest increase in GABA. | Cerebral Microdialysis & HPLC | [11][12] |

| Cerebrospinal Fluid (CSF) | Human | 50 mg/kg | 200% to 300% increase in GABA. | Not Specified | [13] |

| Plasma | Human (Responders) | Not Specified (Short-term) | Mean increase of 48% (from 0.380 to 0.530 nmol/ml). | High-Performance Liquid Chromatography (HPLC) | [13] |

| Plasma | Human (Responders) | Not Specified (Long-term) | Mean increase of 71% (from 0.392 to 0.618 nmol/ml). | High-Performance Liquid Chromatography (HPLC) | [13] |

| Platelets | Human | 2 g/day | ~70% inhibition of GABA-T. | Not Specified | [13] |

| Brain | Mice | 1500 mg/kg | Maximum of 650% increase in GABA levels within four hours. | Not Specified | [4] |

Experimental Protocols

In Vivo Quantification of Brain GABA Levels using MEGA-PRESS MRS

Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique used to measure the concentration of various metabolites in the brain, including GABA.[14][15] The MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) sequence is the most widely used method for reliable GABA detection at 3T.[15][16]

Objective: To quantify changes in regional brain GABA concentrations in response to Vigabatrin administration.

Materials:

-

3T MRI scanner

-

MEGA-PRESS pulse sequence

-

Automated and manual shimming routines

-

Data analysis software (e.g., LCModel, Gannet)

Protocol:

-

Participant Preparation: Ensure the participant is screened for MRI safety and provide instructions to remain still during the scan.

-

Anatomical Imaging: Acquire high-resolution T1-weighted anatomical images to guide voxel placement.

-

Voxel Placement: Place the MRS voxel (typically 3x3x3 cm) in the region of interest (e.g., occipital cortex, motor cortex).

-

Shimming: Perform automated and manual shimming to optimize the magnetic field homogeneity within the voxel, aiming for a full width at half maximum (FWHM) of the unsuppressed water peak of < 15 Hz.

-

MEGA-PRESS Acquisition:

-

Water Reference Scan: Acquire an unsuppressed water scan from the same voxel for absolute quantification.

-

Data Processing:

-

Perform frequency and phase correction of the individual spectra.

-

Subtract the "edit-OFF" from the "edit-ON" spectrum to reveal the edited GABA signal.[14]

-

Quantify the GABA concentration using software like LCModel, referencing the unsuppressed water signal.

-

In Vitro Assessment of Neuronal Excitability using Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of the electrical properties of individual neurons, providing a highly sensitive assay for changes in neuronal excitability.[17][18]

Objective: To determine the effect of Vigabatrin on the firing properties and synaptic currents of cultured neurons or neurons in brain slices.

Materials:

-

Inverted microscope

-

Micromanipulators

-

Patch-clamp amplifier and digitizer

-

Glass micropipettes (3-6 MΩ resistance)

-

Pipette puller

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Vigabatrin stock solution

-

Pharmacological agents to isolate specific currents (e.g., TTX, APV, CNQX)

Protocol:

-

Preparation: Prepare acute brain slices or cultured neurons. Place the preparation in the recording chamber on the microscope stage and perfuse with oxygenated aCSF.

-

Pipette Preparation: Pull glass micropipettes and fire-polish the tips. Fill the pipette with the appropriate intracellular solution.

-

Obtaining a Gigaohm Seal:

-

Apply positive pressure to the pipette and approach a target neuron.

-

Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a high-resistance seal (>1 GΩ).[17]

-

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[17]

-

Recording Baseline Activity:

-

Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials. Measure parameters such as action potential threshold, frequency, and amplitude.

-

Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).

-

-

Vigabatrin Application: Perfuse the recording chamber with aCSF containing the desired concentration of Vigabatrin.

-

Recording Post-Drug Activity: After a stable effect of Vigabatrin is observed, repeat the recordings in current-clamp and/or voltage-clamp mode to assess changes in neuronal firing and synaptic currents.

-

Data Analysis: Analyze the recorded data to quantify changes in membrane potential, action potential firing rates, and the frequency and amplitude of synaptic currents.

Visualizations

Signaling Pathway

References

- 1. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 4. Clinical profile of vigabatrin as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 9. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monitoring vigabatrin in head injury patients by cerebral microdialysis: obtaining pharmacokinetic measurements in a neurocritical care setting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring vigabatrin in head injury patients by cerebral microdialysis: obtaining pharmacokinetic measurements in a neurocritical care setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vigabatrin | Neupsy Key [neupsykey.com]

- 14. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medrxiv.org [medrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to (S)-4-aminohex-5-enoic Acid (Vigabatrin) for Researchers and Drug Development Professionals

An In-depth Overview of Nomenclature, Mechanism of Action, and Experimental Protocols

This technical guide provides a comprehensive overview of (S)-4-aminohex-5-enoic acid, a potent pharmaceutical agent. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its chemical synonyms, mechanism of action, pharmacokinetic properties, and relevant experimental methodologies.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. The most common of these is Vigabatrin. For clarity and comprehensive literature searching, a compilation of its synonyms is provided below, categorized by the specific chemical entity.

Table 1: Synonyms for this compound and Related Compounds

| Category | Synonym |

| Active Enantiomer | This compound |

| (S)-(+)-4-Aminohex-5-enoic acid | |

| S(+)-γ-Vinyl GABA | |

| S(+)-Vigabatrin | |

| (4S)-4-aminohex-5-enoic acid | |

| CAS Number: 74046-07-4 | |

| Racemic Mixture | (±)-4-aminohex-5-enoic acid |

| Vigabatrin | |

| γ-vinyl-GABA (GVG) | |

| RMI 71754 | |

| MDL 71754 | |

| Sabril® | |

| CAS Number: 60643-86-9 | |

| Inactive Enantiomer | (R)-(-)-4-aminohex-5-enoic acid |

Mechanism of Action: Irreversible Inhibition of GABA Transaminase

This compound exerts its pharmacological effect through the irreversible inhibition of 4-aminobutyrate transaminase (GABA-T), a key enzyme in the metabolic pathway of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] GABA-T is responsible for the degradation of GABA. By irreversibly binding to and inactivating GABA-T, this compound leads to a sustained increase in the concentration of GABA in the brain.[1][3] This elevation of GABA levels enhances inhibitory neurotransmission, which is crucial for controlling neuronal hyperexcitability underlying epileptic seizures.[1][3] It is important to note that only the (S)-enantiomer is pharmacologically active.[4][5]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of vigabatrin has been extensively studied. The following tables summarize key quantitative data from studies in both adult and pediatric populations. It is important to note that while administered as a racemate, the S(+) enantiomer is the active moiety.

Table 2: Pharmacokinetic Parameters of Vigabatrin Enantiomers in Epileptic Children (Single 50 mg/kg Oral Dose) [6]

| Parameter | Group I (5 months - 2 years) | Group II (4 - 14 years) |

| R(-) Enantiomer | ||

| Cmax (mg/L) | 21 ± 6.6 | 41.3 ± 13.9 |

| AUC (mg L⁻¹ h) | 106 ± 28.5 | 147 ± 34 |

| S(+) Enantiomer | ||

| Cmax (mg/L) | 13.9 ± 4.5 | 23.8 ± 12.2 |

| AUC (mg L⁻¹ h) | 90.9 ± 27.9 | 117 ± 26 |

Table 3: Pharmacokinetic Parameters of Vigabatrin Enantiomers in Neonates (Single 125 mg Oral Dose) [7]

| Parameter | R(-) Enantiomer | S(+) Enantiomer |

| Cmax (mg/L) | 34.1 ± 9.5 | 14.0 ± 4.3 |

| AUC (mg L⁻¹ h) | 231 ± 88 | 143 ± 44 |

| Tmax (h) | 2.2 ± 1 | 2.1 ± 1.1 |

Table 4: General Pharmacokinetic Parameters of Vigabatrin in Adults [8][9][10]

| Parameter | Value |

| Bioavailability | 80-90% |

| Protein Binding | 0% |

| Elimination Half-Life (Young Adults) | 5-8 hours |

| Elimination Half-Life (Elderly) | 12-13 hours |

| Excretion | Primarily renal |

Experimental Protocols

Spectrophotometric Assay for GABA Transaminase (GABA-T) Activity

This protocol is a representative method for determining GABA-T activity, which can be adapted to assess the inhibitory effects of this compound. The assay is based on the sequential reactions of GABA-T and glutamate dehydrogenase.

Materials:

-

Tris-HCl buffer (200 mM, pH 8.0)

-

Pyridoxal 5'-phosphate (PLP) (0.25 mM)

-

GABA solution

-

α-ketoglutarate solution

-

NADP+ solution

-

Glutamate dehydrogenase

-

Cell or tissue lysate containing GABA-T

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Assay Buffer: Combine Tris-HCl (pH 8.0), PLP.

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add the assay buffer, GABA, α-ketoglutarate, NADP+, and glutamate dehydrogenase.

-

Initiate the Reaction: Add the cell or tissue lysate to each well to start the reaction. For inhibitor studies, pre-incubate the lysate with this compound for a specified period before adding it to the reaction mixture.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals. This change in absorbance corresponds to the production of NADPH, which is proportional to GABA-T activity.

-

Calculate Activity: Determine the rate of change in absorbance and use the molar extinction coefficient of NADPH to calculate the enzyme activity.

Representative Synthesis of this compound

Multiple synthetic routes for vigabatrin have been reported. The following is a generalized representation of a common synthetic strategy. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, such as the asymmetric synthesis described in The Journal of Organic Chemistry.

General Synthetic Strategy:

-

Starting Material: A common approach involves starting from a chiral precursor, such as L-glutamic acid, to establish the desired stereochemistry at the C4 position.

-

Functional Group Transformations: The synthesis involves a series of reactions to modify the functional groups of the starting material. This may include protection of the amine and carboxylic acid groups, reduction of a carboxylic acid to an alcohol, and conversion of the alcohol to a leaving group.

-

Introduction of the Vinyl Group: A key step is the introduction of the vinyl group at the C5 position. This can be achieved through various methods, such as a Wittig reaction or an elimination reaction.

-

Deprotection: The final step involves the removal of the protecting groups to yield the target molecule, this compound.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of vigabatrin as an adjunctive therapy for adults with refractory complex partial seizures and as a monotherapy for infantile spasms.[11][12][13] In a study of children with refractory epilepsy, vigabatrin treatment resulted in a 56% decline in seizure frequency after three months.[12] Another study on adults with uncontrolled complex partial seizures showed that 43% of patients receiving vigabatrin achieved a 50% or greater reduction in seizure frequency, compared to 19% in the placebo group.[13] A notable adverse effect associated with long-term vigabatrin use is the potential for peripheral visual field defects, necessitating regular ophthalmologic monitoring in patients.[8]

This guide serves as a foundational resource for professionals engaged in the research and development of therapeutics related to this compound. The provided data and protocols are intended to facilitate a deeper understanding and further investigation of this important compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmrservice.com [bmrservice.com]

- 4. researchgate.net [researchgate.net]

- 5. Assay for GABA Transaminase Activity [bio-protocol.org]

- 6. 2.12. GABA transaminase enzymatic activity [bio-protocol.org]

- 7. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]

- 8. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4178463A - Process for making 4-aminohex-5-enoic acid - Google Patents [patents.google.com]

- 11. ovid.com [ovid.com]

- 12. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. data.epo.org [data.epo.org]

Methodological & Application

Synthesis and Application of (S)-4-Aminohex-5-enoic Acid for Research in Neuropharmacology

Application Note

(S)-4-Aminohex-5-enoic acid , also known as (S)-(+)-Vigabatrin, is a crucial research tool in the field of neuropharmacology. It serves as a potent and selective irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inactivating GABA-T, this compound leads to a significant and sustained increase in GABA levels within the central nervous system.[2] This targeted mechanism of action makes it an invaluable compound for studying the role of the GABAergic system in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Its pharmacologically active form is the (S)-enantiomer.[1]

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological disorders. This compound was rationally designed as a mechanism-based inhibitor of GABA-T.[1] Its vinyl group allows for covalent modification of the enzyme's active site, leading to irreversible inhibition. This application note provides a detailed protocol for the asymmetric synthesis of this compound for research purposes, along with its mechanism of action.

Mechanism of Action: Irreversible Inhibition of GABA-T

This compound acts as a "suicide inhibitor" of GABA-T. The enzyme recognizes it as a substrate analog and initiates the catalytic process. However, the vinyl group of the molecule is then attacked by a nucleophilic residue in the enzyme's active site, leading to the formation of a stable covalent bond and subsequent inactivation of the enzyme. This irreversible inhibition results in a sustained elevation of GABA levels in the brain.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Mechanism of GABA-T Inhibition.

Experimental Protocols